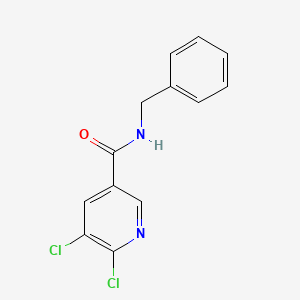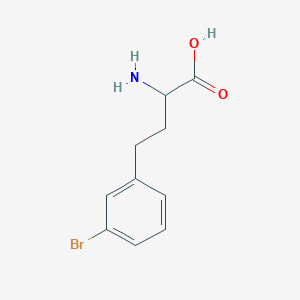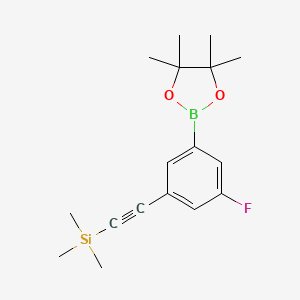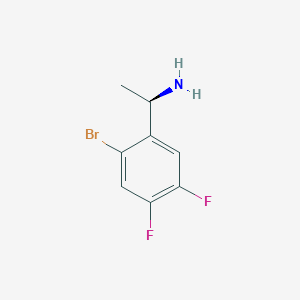
(1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine is an organic compound that features a bromine atom and two fluorine atoms attached to a phenyl ring, with an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of fluorine atoms to specific positions on the phenyl ring.
Amination: Introduction of the ethanamine group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives with various functional groups
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for more complex molecules.
Biology:
- Potential applications in the development of pharmaceuticals.
- May act as a ligand in biochemical studies.
Medicine:
- Investigated for potential therapeutic properties.
- Could be used in drug design and development.
Industry:
- Utilized in the production of advanced materials.
- May be used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1r)-1-(2-Bromo-4,5-difluorophenyl)ethan-1-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
- (1r)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine
- (1r)-1-(2-Chloro-4,5-difluorophenyl)ethan-1-amine
- (1r)-1-(2-Bromo-4,5-dichlorophenyl)ethan-1-amine
Uniqueness:
- The presence of both bromine and fluorine atoms may confer unique reactivity and properties.
- Specific positioning of halogen atoms can influence the compound’s behavior in chemical reactions and its biological activity.
This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and research articles would be necessary.
Propiedades
Fórmula molecular |
C8H8BrF2N |
|---|---|
Peso molecular |
236.06 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-4,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1 |
Clave InChI |
XYHKLIYKGJZEHS-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1Br)F)F)N |
SMILES canónico |
CC(C1=CC(=C(C=C1Br)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


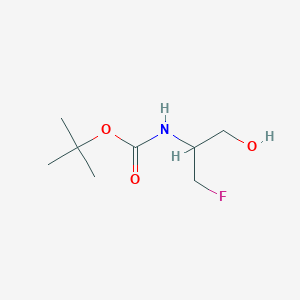
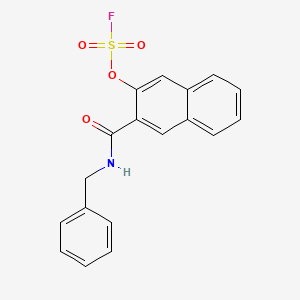
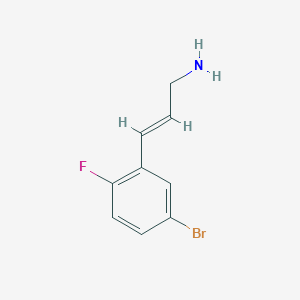
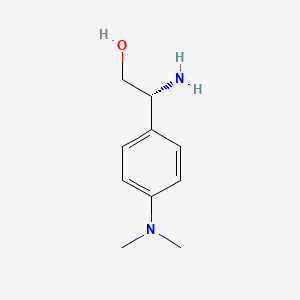
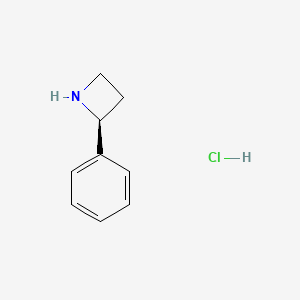
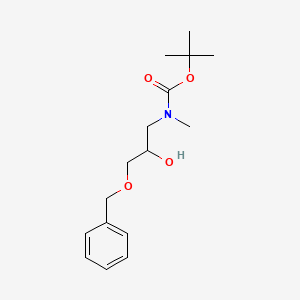
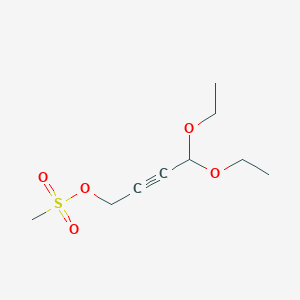
![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
![Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)
![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)
![5'-Iodospiro[cyclopropane-1,3'-indoline]](/img/structure/B13556381.png)
